molecular formula C14H27NO10S3 B3031414 Glucohesperalin CAS No. 33049-17-1

Glucohesperalin

Cat. No. B3031414
CAS RN: 33049-17-1
M. Wt: 465.6 g/mol
InChI Key: OOGAQHVYHLPICD-XNTDXEJSSA-N
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Description

Glucohesperalin belongs to the class of organic compounds known as alkylglucosinolates. These are organic compounds containing a glucosinolate moiety that carries an alkyl chain . It has been detected, but not quantified in, fats and oils and wasabis (Wasabia japonica) .


Physical And Chemical Properties Analysis

Glucohesperalin is a solid substance . It’s slightly soluble in water and is an extremely strong acidic compound.

Scientific Research Applications

Anticancer Properties

Glucohesperalin has shown promise as an anticancer agent. Research indicates that it may inhibit tumor growth and metastasis by interfering with cell signaling pathways. Its potential lies in its ability to induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells .

Antibacterial Activity

Studies have revealed that Glucohesperalin exhibits antibacterial properties. It can inhibit the growth of certain bacterial strains, making it a candidate for developing novel antibiotics. Researchers are investigating its mechanism of action and potential applications in treating bacterial infections .

Anti-Inflammatory Effects

Glucohesperalin possesses anti-inflammatory properties. It may modulate immune responses and reduce inflammation, making it relevant for conditions such as arthritis, inflammatory bowel diseases, and other inflammatory disorders .

Neuroprotective Potential

Some investigations indicate that Glucohesperalin might have neuroprotective effects. It could play a role in preventing neurodegenerative diseases by reducing oxidative stress and inflammation in the brain .

Detoxification and Liver Health

Glucohesperalin is associated with liver health. It may support detoxification processes by enhancing liver function and promoting the elimination of toxins from the body .

properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-7-methylsulfinyl-N-sulfooxyheptanimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO10S3/c1-27(20)7-5-3-2-4-6-10(15-25-28(21,22)23)26-14-13(19)12(18)11(17)9(8-16)24-14/h9,11-14,16-19H,2-8H2,1H3,(H,21,22,23)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGAQHVYHLPICD-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCCCC/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO10S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucohesperalin

CAS RN

33049-17-1
Record name Glucohesperalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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